3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride
Overview
Description
3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride is a pyridinium salt that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring, a phenyl group, and a prop-2-en-1-one moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride typically involves the reaction of 3-methylpyridine with benzaldehyde under basic conditions to form the intermediate chalcone, which is then quaternized with methyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or amines replace the chloride ion.
Scientific Research Applications
3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride involves its interaction with cellular components, leading to the disruption of cellular processes. The pyridinium ring can interact with nucleic acids and proteins, affecting their function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride can be compared with other pyridinium salts, such as:
1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride: Similar structure but with a methoxy group on the phenyl ring, which can affect its reactivity and applications.
1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride:
Properties
IUPAC Name |
(E)-3-(3-methylpyridin-1-ium-1-yl)-1-phenylprop-2-en-1-one;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.ClH/c1-13-6-5-10-16(12-13)11-9-15(17)14-7-3-2-4-8-14;/h2-12H,1H3;1H/q+1;/p-1/b11-9+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOXBWBAALWZCH-LBEJWNQZSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19518-26-4 | |
Record name | 3-Picolinium, 1-(2-benzoylvinyl)-, chloride, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19518-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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